![molecular formula C21H19NO2 B14175982 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole CAS No. 927199-72-2](/img/structure/B14175982.png)
9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole: is an organic compound that belongs to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds with a tricyclic structure consisting of two benzene rings fused on either side of a nitrogen-containing pyrrole ring. The compound this compound is characterized by the presence of a 2,5-dimethoxyphenylmethyl group attached to the nitrogen atom of the carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzyl chloride and carbazole.
N-Alkylation: The key step in the synthesis is the N-alkylation of carbazole with 2,5-dimethoxybenzyl chloride. This reaction is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective starting materials, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: In chemistry, 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In the field of biology and medicine, carbazole derivatives, including this compound, have shown promise as potential therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Researchers are investigating their potential as drug candidates for the treatment of various diseases .
Industry: In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a valuable component in the design of advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, carbazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer activity. The exact molecular pathways and targets involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Carbazole: The parent compound, carbazole, shares the same tricyclic structure but lacks the 2,5-dimethoxyphenylmethyl group.
2,5-Dimethoxybenzylamine: This compound contains the 2,5-dimethoxyphenylmethyl group but lacks the carbazole core.
9-Methylcarbazole: Similar to 9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole but with a methyl group instead of the 2,5-dimethoxyphenylmethyl group.
Uniqueness: The uniqueness of this compound lies in its combination of the carbazole core and the 2,5-dimethoxyphenylmethyl group. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in chemistry, biology, and industry .
Properties
CAS No. |
927199-72-2 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
9-[(2,5-dimethoxyphenyl)methyl]carbazole |
InChI |
InChI=1S/C21H19NO2/c1-23-16-11-12-21(24-2)15(13-16)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22/h3-13H,14H2,1-2H3 |
InChI Key |
KZYJVNKNRHNGHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
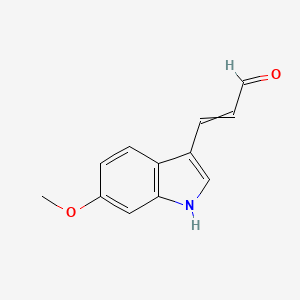
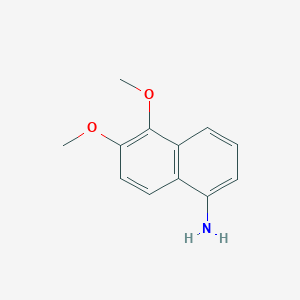
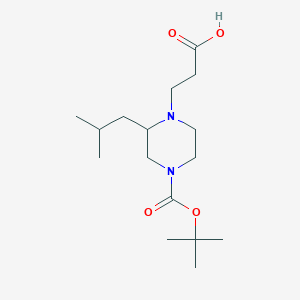
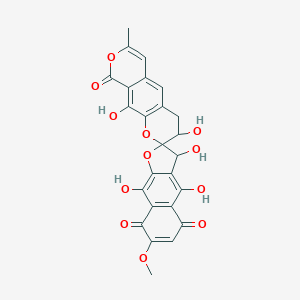
![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)
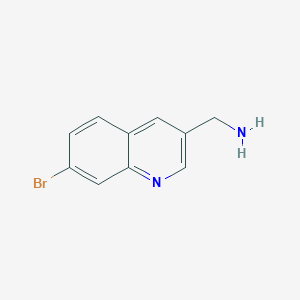
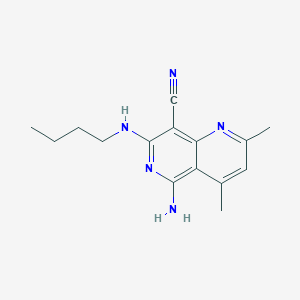
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
